A Comprehensive Technical Guide to the Physicochemical Properties of Methyl Stearate
A Comprehensive Technical Guide to the Physicochemical Properties of Methyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl stearate (B1226849) (C₁₉H₃₈O₂), the methyl ester of stearic acid, is a saturated fatty acid ester with significant applications across various industries, including cosmetics, lubricants, and as a raw material in the synthesis of surfactants.[1] Its well-defined physical and chemical characteristics make it a valuable compound for research and development. Recently, stearic acid methyl ester has also been investigated for its potential neuroprotective effects, suggesting a possible role in therapeutic applications.[1][2] This guide provides an in-depth overview of the physicochemical properties of methyl stearate, detailed experimental protocols for their determination, and a summary of its known biological interactions.
Physicochemical Properties
The physical and chemical properties of methyl stearate are well-documented, providing a solid foundation for its application in various scientific and industrial fields. These properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₈O₂ | [3] |
| Molecular Weight | 298.50 g/mol | [3] |
| Appearance | White crystals or chunky solid; off-white to cream or light yellow paste | |
| Melting Point | 37 - 41 °C | |
| Boiling Point | ~215 °C at 20 hPa | |
| Density | ~0.85 g/cm³ at 40 °C | |
| Flash Point | ~110 °C (closed cup) | |
| Vapor Pressure | 0.0002 hPa at 25 °C | |
| Refractive Index | ~1.4367 at 40 °C |
Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Insoluble (<1 mg/mL at 22 °C) | |
| Ethanol | Soluble | |
| Ether | Soluble | |
| Chloroform | Soluble | |
| Acetone | Soluble | |
| DMSO | Slightly Soluble |
Experimental Protocols
Accurate determination of the physicochemical properties of methyl stearate is crucial for its application. The following sections detail standardized and widely accepted experimental methodologies.
Determination of Boiling Range by Gas Chromatography (ASTM D7398)
The boiling range distribution of fatty acid methyl esters like methyl stearate can be determined using gas chromatography, following a method adapted from ASTM D7398.
Methodology:
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Sample Preparation: A sample of methyl stearate is diluted with a viscosity-reducing solvent that does not interfere with the analysis.
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Gas Chromatograph Setup:
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Column: A non-polar open tubular (capillary) gas chromatographic column is used.
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Detector: A flame ionization detector (FID) is required.
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Injector: The injection port is heated to ensure sample vaporization.
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Analysis: The diluted sample is injected into the gas chromatograph. The components of the sample are eluted in order of increasing boiling point.
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Calibration: A calibration table is created by analyzing a mixture of known compounds (e.g., a fatty acid methyl ester mix) and recording the retention time for each component and its corresponding boiling point.
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Data Interpretation: The boiling range distribution of the methyl stearate sample is determined by comparing the retention times of the sample peaks to the calibration table.
Determination of Density by Digital Density Meter (ASTM D4052)
The density of liquid samples like molten methyl stearate can be accurately measured using a digital density meter according to ASTM D4052.
Methodology:
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Apparatus: A digital density meter equipped with an oscillating U-tube is used.
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Sample Preparation: The methyl stearate sample is heated to a temperature where it is a homogenous liquid and free of air bubbles.
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Measurement: A small volume of the liquid sample is introduced into the oscillating U-tube.
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Principle: The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.
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Calculation: The density of the sample is calculated from the measured frequency change using calibration data.
Determination of Flash Point by Pensky-Martens Closed Cup Tester (ASTM D93)
The flash point of methyl stearate is determined using the Pensky-Martens closed cup method as described in ASTM D93.
Methodology:
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Apparatus: A manual or automated Pensky-Martens closed cup apparatus is used.
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Procedure: The methyl stearate sample is placed in the test cup and heated at a slow, constant rate with continuous stirring.
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Ignition Source: An ignition source is directed into the cup at regular temperature intervals.
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Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite. For biodiesel, such as methyl stearate, Procedure C of ASTM D93 is often applied.
Determination of Solubility
A general method for determining the solubility of a compound in a specific solvent is as follows:
Methodology:
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Preparation: A known mass of methyl stearate is placed in a vial.
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Solvent Addition: A specific volume of the chosen solvent is added incrementally to the vial.
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Dissolution: The mixture is agitated, and if necessary, gently heated to facilitate dissolution.
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Observation: The process is continued until the methyl stearate is completely dissolved.
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Quantification: The solubility is expressed as the mass of solute that can be dissolved in a given volume or mass of solvent at a specific temperature.
Synthesis and Analysis Workflow
Synthesis of Methyl Stearate
Methyl stearate can be synthesized via the esterification of stearic acid with methanol (B129727).
Protocol:
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Reactants: Stearic acid and methanol are mixed in a reaction vessel, typically in a molar ratio of 1:1.2 to 1:1.4.
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Catalyst: An acid catalyst, such as p-toluenesulfonic acid (approximately 1.2% by mass of stearic acid), is added.
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Reaction: The mixture is heated to a temperature between 95°C and 110°C for 2.5 to 3.5 hours. Methanol is continuously added to maintain the reaction equilibrium.
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Workup: After the reaction is complete, the mixture is cooled and washed with a sodium bicarbonate solution, followed by water until neutral.
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Purification: The final product is obtained by removing water under reduced pressure.
Caption: Workflow for the synthesis of Methyl Stearate.
Gas Chromatography Analysis Workflow
The purity and composition of methyl stearate are typically analyzed by gas chromatography.
Protocol:
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Sample Preparation: The methyl stearate sample is dissolved in a suitable solvent like heptane.
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Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the gas chromatograph.
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Separation: The sample is passed through a capillary column (e.g., a wax column) where individual components are separated based on their volatility and interaction with the stationary phase.
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Detection: A Flame Ionization Detector (FID) is commonly used to detect the eluted components.
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Data Analysis: The resulting chromatogram is analyzed to determine the retention times and peak areas of the components, which are used to identify and quantify the substances present.
Caption: Workflow for GC analysis of Methyl Stearate.
Biological Activity and Potential Applications
While primarily used in industrial applications, recent studies have explored the biological effects of stearic acid methyl ester (SAME).
Neuroprotective Effects
Research has indicated that SAME may have neuroprotective properties in the context of cerebral ischemia.
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Inhibition of Neuronal Cell Death: Studies have shown that treatment with SAME can inhibit neuronal cell death following oxygen-glucose deprivation in hippocampal slices.
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Reduction of Neuroinflammation: SAME has been observed to reduce the expression of inflammatory markers in the hippocampus after cardiac arrest.
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Restoration of Mitochondrial Function: Treatment with SAME has been linked to the restoration of mitochondrial respiration in the hippocampus following ischemic events.
Caption: Protective mechanisms of SAME in cerebral ischemia.
Conclusion
Methyl stearate is a well-characterized fatty acid ester with a range of established physicochemical properties that make it suitable for numerous industrial applications. Standardized methods for determining these properties ensure consistency and quality control. Furthermore, emerging research into its biological activities, particularly its neuroprotective effects, opens up new avenues for its potential use in the pharmaceutical and drug development sectors. This guide provides a comprehensive technical overview to support researchers and scientists in their work with this versatile compound.
References
- 1. Stearic acid methyl ester affords neuroprotection and improves functional outcomes after cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STEARIC ACID METHYL ESTER AFFORDS NEUROPROTECTION AND IMPROVES FUNCTIONAL OUTCOMES AFTER CARDIAC ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl Stearate | C19H38O2 | CID 8201 - PubChem [pubchem.ncbi.nlm.nih.gov]
